Cas no 2731014-57-4 (1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid)
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid
- EN300-26866006
- 2731014-57-4
-
- MDL: MFCD34562675
- Inchi: 1S/C6H6BrN3O2/c7-4-3-10(9-8-4)6(1-2-6)5(11)12/h3H,1-2H2,(H,11,12)
- InChI Key: JQUJJARHIVKTRE-UHFFFAOYSA-N
- SMILES: BrC1=CN(C2(C(=O)O)CC2)N=N1
Computed Properties
- Exact Mass: 230.96434g/mol
- Monoisotopic Mass: 230.96434g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 68Ų
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26866006-0.05g |
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid |
2731014-57-4 | 95% | 0.05g |
$315.0 | 2023-09-11 | |
| Enamine | EN300-26866006-0.1g |
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid |
2731014-57-4 | 95% | 0.1g |
$470.0 | 2023-09-11 | |
| Enamine | EN300-26866006-0.25g |
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid |
2731014-57-4 | 95% | 0.25g |
$672.0 | 2023-09-11 | |
| Enamine | EN300-26866006-0.5g |
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid |
2731014-57-4 | 95% | 0.5g |
$1058.0 | 2023-09-11 | |
| Enamine | EN300-26866006-1.0g |
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid |
2731014-57-4 | 95% | 1g |
$1357.0 | 2023-06-04 | |
| Enamine | EN300-26866006-2.5g |
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid |
2731014-57-4 | 95% | 2.5g |
$2660.0 | 2023-09-11 | |
| Enamine | EN300-26866006-5.0g |
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid |
2731014-57-4 | 95% | 5g |
$3935.0 | 2023-06-04 | |
| Enamine | EN300-26866006-10.0g |
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid |
2731014-57-4 | 95% | 10g |
$5837.0 | 2023-06-04 | |
| Enamine | EN300-26866006-1g |
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid |
2731014-57-4 | 95% | 1g |
$1357.0 | 2023-09-11 | |
| Enamine | EN300-26866006-5g |
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid |
2731014-57-4 | 95% | 5g |
$3935.0 | 2023-09-11 |
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid
Comprehensive Overview of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid (CAS No. 2731014-57-4)
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid (CAS No. 2731014-57-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of cyclopropane carboxylic acids and features a 1,2,3-triazole moiety, which is known for its versatility in click chemistry and drug design. The presence of a bromine substituent at the 4-position of the triazole ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid combines the rigidity of the cyclopropane ring with the functional diversity of the triazole group. This unique combination is particularly appealing for researchers exploring bioactive molecules and small-molecule inhibitors. Recent studies have highlighted its potential in the development of antiviral agents and enzyme inhibitors, aligning with the growing demand for novel therapeutic compounds in the post-pandemic era.
One of the key advantages of this compound is its compatibility with click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property makes it a popular choice for bioconjugation and drug discovery applications. Researchers are also investigating its role in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in targeted protein degradation. The bromo group serves as a handle for further functionalization, enabling the synthesis of more complex derivatives.
In the context of agrochemical innovation, 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid has shown promise as a building block for crop protection agents. Its structural features align with the industry's focus on sustainable chemistry and green synthesis. As regulatory pressures increase, compounds like this offer a balance between efficacy and environmental safety, addressing the global push for eco-friendly pesticides.
The synthesis of CAS No. 2731014-57-4 typically involves multi-step organic reactions, including cyclopropanation and triazole formation. Optimization of these processes is a hot topic in process chemistry, with researchers exploring catalyst efficiency and waste reduction. The compound's physicochemical properties, such as solubility and stability, are also under scrutiny to ensure its suitability for various applications.
From a commercial perspective, the demand for 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid is driven by its utility in high-throughput screening and combinatorial chemistry. Suppliers and manufacturers are increasingly offering custom synthesis services to meet the needs of pharmaceutical companies and research institutions. Quality control and analytical characterization remain critical, with techniques like HPLC and NMR being essential for verification.
Looking ahead, the future of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid lies in its integration with AI-driven drug discovery platforms. The compound's modularity aligns well with machine learning approaches to molecular design, a trend that is reshaping the chemical industry. As researchers continue to uncover its potential, this compound is poised to play a pivotal role in advancing precision medicine and next-generation therapeutics.
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